molecular formula C4H6F4O2 B14234495 1,1,1,2-Tetrafluoro-2,2-dimethoxyethane CAS No. 595543-28-5

1,1,1,2-Tetrafluoro-2,2-dimethoxyethane

Cat. No.: B14234495
CAS No.: 595543-28-5
M. Wt: 162.08 g/mol
InChI Key: ZGUJLIAHGIJJMK-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2,2-dimethoxyethane is a fluorinated organic compound with the molecular formula C4H6F4O2 It is characterized by the presence of four fluorine atoms and two methoxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrafluoro-2,2-dimethoxyethane typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,1,1,2-tetrafluoroethane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2,2-dimethoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

1,1,1,2-Tetrafluoro-2,2-dimethoxyethane has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound’s unique properties make it useful in studying fluorinated biomolecules and their interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetrafluoro-2,2-dimethoxyethane involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoro-1,2-dimethoxyethane: Similar in structure but with different fluorine atom positions.

    1,1,2,2-Tetrafluoroethane: Lacks the methoxy groups, resulting in different chemical properties.

    1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Contains additional fluorinated groups, leading to varied applications.

Uniqueness

1,1,1,2-Tetrafluoro-2,2-dimethoxyethane is unique due to its specific arrangement of fluorine and methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

595543-28-5

Molecular Formula

C4H6F4O2

Molecular Weight

162.08 g/mol

IUPAC Name

1,1,1,2-tetrafluoro-2,2-dimethoxyethane

InChI

InChI=1S/C4H6F4O2/c1-9-4(8,10-2)3(5,6)7/h1-2H3

InChI Key

ZGUJLIAHGIJJMK-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)(F)F)(OC)F

Origin of Product

United States

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